Quinoline-6-carbaldehyde

概要

説明

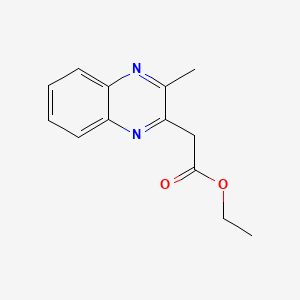

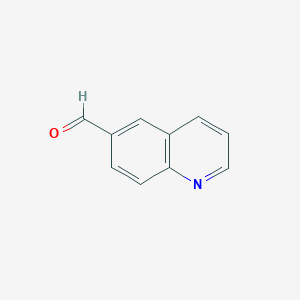

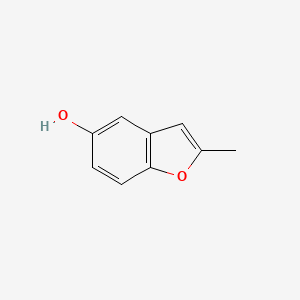

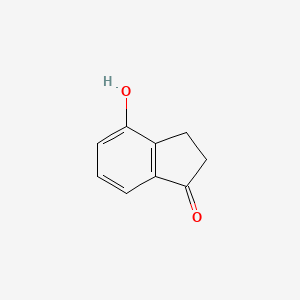

Quinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H7NO . It is also known by other names such as 6-Quinolinecarboxaldehyde, 6-Quinolinecarbaldehyde, and quinoline-6-carboxaldehyde . The molecular weight of Quinoline-6-carbaldehyde is 157.17 g/mol .

Synthesis Analysis

A novel synthetic process for Quinoxaline-6-Carabaldehyde has been proposed in a study . This process is expected to exhibit antimicrobial potency due to the quinoxaline moiety in the core molecule structure .

Molecular Structure Analysis

The molecular structure of Quinoline-6-carbaldehyde consists of benzene fused with N-heterocyclic pyridine . The IUPAC name for this compound is quinoline-6-carbaldehyde . The InChI string representation is InChI=1S/C10H7NO/c12-7-8-3-4-10-9 (6-8)2-1-5-11-10/h1-7H .

Chemical Reactions Analysis

Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs . They induce apoptosis, eliminate cells that threaten the survival of animals, disrupt cell migration, and act as angiogenesis inhibitors .

Physical And Chemical Properties Analysis

Quinoline-6-carbaldehyde has a molecular weight of 157.17 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 157.052763847 g/mol . The topological polar surface area is 30 Ų . The heavy atom count is 12 .

科学的研究の応用

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline-6-carbaldehyde, as a derivative of quinoline, shares these properties and is thus of significant interest in medicinal chemistry research .

Anti-Malarial Drugs

Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial . Chloroquine, quinine, and primaquine are examples of quinoline-based anti-malarial drugs .

作用機序

Target of Action

Quinoline-6-carbaldehyde, also known as 6-Quinolinecarboxaldehyde, is a compound that has been studied for its potential biological activities Quinoline derivatives have been reported to interact with diverse biological targets like proteins, receptors, and enzymes .

Mode of Action

It’s known that quinoline derivatives can interact with their targets mainly through intercalation . For instance, in a study of fluoroquinolines, it was found that the synthesized compounds interacted with DNA mainly through intercalation .

Biochemical Pathways

Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . This suggests that Quinoline-6-carbaldehyde may potentially affect pathways related to cell survival and death.

Pharmacokinetics

In a study of fluoroquinolines, it was found that all of the synthesized compounds obeyed lipinski’s rule of five without violation , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

Quinoline derivatives have been reported to induce apoptosis , suggesting that Quinoline-6-carbaldehyde may have similar effects.

Action Environment

It’s known that the broad application of suzuki–miyaura coupling, a reaction often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .

Safety and Hazards

When handling Quinoline-6-carbaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

将来の方向性

Quinoline, which includes Quinoline-6-carbaldehyde, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

特性

IUPAC Name |

quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOIXANWIFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354177 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carbaldehyde | |

CAS RN |

4113-04-6 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 6-Quinolinecarboxaldehyde utilized in the synthesis of bioactive compounds?

A: 6-Quinolinecarboxaldehyde serves as a versatile building block for synthesizing complex heterocyclic compounds, particularly those with potential biological activity. For instance, it plays a crucial role in a facile four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides []. These carboxamides exhibit promising cytotoxic activity against various cancer cell lines, including the human non-small cell lung cancer cell line NSCLC-N16-L16 [].

Q2: What makes 6-Quinolinecarboxaldehyde suitable for creating coordination polymers with unique properties?

A: 6-Quinolinecarboxaldehyde's structure, featuring a quinoline ring system with a carboxaldehyde substituent, enables its use as a bridging organic ligand in coordination polymers []. The nitrogen atom within the quinoline ring readily forms coordination bonds with metal ions, such as copper halides []. This coordination leads to the formation of extended polymeric structures with fascinating properties. Notably, the orientation of the aldehyde group in 6-Quinolinecarboxaldehyde based coordination polymers can significantly influence the resulting crystal structure and consequently impact the material's luminescence properties [].

Q3: How do researchers investigate the structural properties of 6-Quinolinecarboxaldehyde?

A: Researchers employ a combination of experimental and theoretical techniques to elucidate the structural and vibrational characteristics of 6-Quinolinecarboxaldehyde []. Experimentally, Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and dispersive-Raman spectroscopy provide valuable insights into the molecule's vibrational modes and functional group identification []. These experimental observations are complemented by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, particularly the B3LYP functional, to predict and validate the molecule's vibrational frequencies and structural parameters []. This combined approach offers a comprehensive understanding of 6-Quinolinecarboxaldehyde's structural properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)